molecular formula C20H18ClN3O4 B12001301 N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B12001301
M. Wt: 399.8 g/mol
InChI Key: RKVKVUWOLQWEKM-UHFFFAOYSA-N
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Description

N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorobenzoyl group, and a carbohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The final step involves the formation of the carbohydrazide moiety, which can be accomplished through the reaction of the intermediate with hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction of the carbonyl groups can produce quinoline alcohols .

Scientific Research Applications

N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with DNA or RNA can interfere with cellular replication processes, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

N'-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H18ClN3O4/c1-2-11-24-15-10-6-4-8-13(15)17(25)16(20(24)28)19(27)23-22-18(26)12-7-3-5-9-14(12)21/h3-10,25H,2,11H2,1H3,(H,22,26)(H,23,27)

InChI Key

RKVKVUWOLQWEKM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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